molecular formula C15H14O3 B2833206 3-[(4-Methylbenzyl)oxy]benzoic acid CAS No. 307302-08-5

3-[(4-Methylbenzyl)oxy]benzoic acid

Cat. No. B2833206
M. Wt: 242.274
InChI Key: DTXSRBXGJGZDTP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“3-[(4-Methylbenzyl)oxy]benzoic acid” is a chemical compound with the molecular formula C15H14O3 . It has a molecular weight of 242.27 . This compound is used for research purposes .


Molecular Structure Analysis

The molecular structure of “3-[(4-Methylbenzyl)oxy]benzoic acid” consists of a benzoic acid group attached to a methylbenzyl group via an oxygen atom . The InChI code for this compound is 1S/C15H14O3/c1-11-3-2-4-12(9-11)10-18-14-7-5-13(6-8-14)15(16)17/h2-9H,10H2,1H3,(H,16,17) .


Physical And Chemical Properties Analysis

The physical and chemical properties of “3-[(4-Methylbenzyl)oxy]benzoic acid” include a molecular weight of 242.27 and a molecular formula of C15H14O3 . More specific properties such as melting point, boiling point, and solubility were not found in the sources I accessed.

Scientific Research Applications

  • Corrosion Inhibition:

    • Compounds related to "3-[(4-Methylbenzyl)oxy]benzoic acid" have been studied for their anti-corrosive behavior on mild steel in hydrochloric acid solution. These compounds showed good inhibiting properties, with the inhibition efficiency increasing with concentration (Saady et al., 2018).
  • Solubility Study:

    • A study involved preparing salts of N-methylbenzylamine and N,N-dimethylbenzylamine with p-substituted benzoic acid derivatives, including 3-[(4-Methylbenzyl)oxy]benzoic acid. This research highlighted the high solubility of these salts compared to corresponding salts of benzylamine (Parshad et al., 2004).
  • Enzymatic Oxidative Polymerization:

    • Enzymatic oxidative polymerization of a para-imine functionalized phenol derivative, similar in structure to 3-[(4-Methylbenzyl)oxy]benzoic acid, was studied using horseradish peroxidase enzyme. The study provided insights into the effects of solvent system, temperature, and buffer pH on polymerization (Kumbul et al., 2015).
  • Food Additives and Controversy:

    • Benzoic acid derivatives, including 3-[(4-Methylbenzyl)oxy]benzoic acid, are commonly used as preservatives in foods, cosmetics, and pharmaceuticals. This paper discusses their widespread occurrence, human exposure, metabolism, toxicology, and potential public health concerns (del Olmo et al., 2017).
  • Thermal Stability and Conductivity:

    • A study on the oxidative polycondensation of a compound structurally related to 3-[(4-Methylbenzyl)oxy]benzoic acid explored its thermal stability and electrical conductivity, indicating its potential as a semiconductor (Kaya & Bilici, 2006).
  • Metabolism in Bacteria:

    • Research on the metabolism of benzoic acid by bacteria provides insights into the enzymatic conversion processes, which can be relevant for understanding the metabolism of similar compounds like 3-[(4-Methylbenzyl)oxy]benzoic acid (Reiner, 1971).

Safety And Hazards

The safety information for “3-[(4-Methylbenzyl)oxy]benzoic acid” indicates that it may be an irritant . As with all chemicals, it should be handled with care, using appropriate personal protective equipment, and in a well-ventilated area .

properties

IUPAC Name

3-[(4-methylphenyl)methoxy]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O3/c1-11-5-7-12(8-6-11)10-18-14-4-2-3-13(9-14)15(16)17/h2-9H,10H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTXSRBXGJGZDTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)COC2=CC=CC(=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(4-Methylbenzyl)oxy]benzoic acid

Synthesis routes and methods

Procedure details

A mixture comprising ethyl 3-hydroxybenzoate (5.00 g), 4-methylbenzyl chloride (4.78 ml), potassium carbonate (6.24 g), methyl iodide (5.41 g) and acetone (50 ml) was heated at reflux for 15 hours. After the reaction mixture was evaporated under reduced pressure to remove the solvent, the residue was mixed with water (200 ml) and was extracted with ethyl acetate. After the organic layer was concentrated, a 1 N aqueous solution of sodium hydroxide (50 ml) was added to the residue dissolved in methanol (50 ml), and the resulting mixture was heated at reflux for 3 hours. After cooling to room temperature, the reaction mixture was acidified by the addition of concentrated hydrochloric acid and then was extracted with ethyl acetate. The organic layer was washed with an aqueous saturated solution of sodium chloride, was dried with anhydrous sodium sulfate and was evaporated under reduced pressure to remove the solvent. The resulting residue was recrystallized from ethyl acetate/hexane to obtain 3-(4-methylbenzyloxy)benzoic acid (5.92 g) as colorless crystals.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
4.78 mL
Type
reactant
Reaction Step One
Quantity
6.24 g
Type
reactant
Reaction Step One
Quantity
5.41 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

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